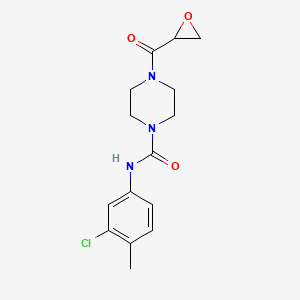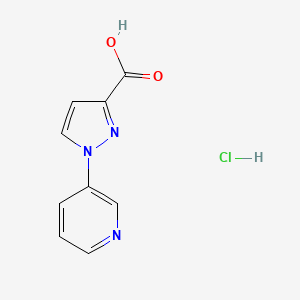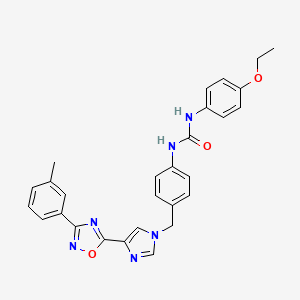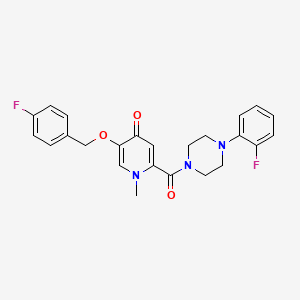
5-((4-fluorobenzyl)oxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((4-fluorobenzyl)oxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one is a useful research compound. Its molecular formula is C24H23F2N3O3 and its molecular weight is 439.463. The purity is usually 95%.
BenchChem offers high-quality 5-((4-fluorobenzyl)oxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-fluorobenzyl)oxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Imaging and Diagnostic Applications
Compounds structurally related to "5-((4-fluorobenzyl)oxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one" have been explored for their potential in imaging and diagnostics, particularly in positron emission tomography (PET). For instance, a study on the labeling of 5-HT1A receptor agonists with positron emitters for prospective 5-HT1A receptor imaging highlights the importance of such compounds in neuroimaging and the investigation of radioligand metabolic pathways (Shuiyu Lu et al., 2005).
Antimicrobial and Antibacterial Agents
Research into novel chemical compounds often includes evaluating their antimicrobial and antibacterial activities. A study on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives indicates that structurally complex molecules can exhibit significant antimicrobial properties, potentially leading to new treatments for infections (H. Bektaş et al., 2007).
Antagonistic Properties
Compounds with piperazine components have been studied for their antagonistic properties against serotonin receptors, which play a crucial role in various physiological processes. One study synthesized and evaluated a series of conformationally constrained butyrophenones as antagonists at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors, illustrating the therapeutic potential of such compounds in treating disorders related to these receptors (J. Brea et al., 2002).
Material Science and Crystallography
The structural characterization of related compounds is vital for understanding their physical properties and potential applications in material science. A study on the synthesis, characterization, and biological evaluation of a specific tert-butyl piperazine carboxylate provides insights into the intermolecular interactions and crystal structures of such compounds, which could inform their use in material science and pharmacology (C. Sanjeevarayappa et al., 2015).
properties
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1-methylpyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F2N3O3/c1-27-15-23(32-16-17-6-8-18(25)9-7-17)22(30)14-21(27)24(31)29-12-10-28(11-13-29)20-5-3-2-4-19(20)26/h2-9,14-15H,10-13,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJWIHUZARFTPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=CC=C3F)OCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-fluorobenzyl)oxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B2535124.png)
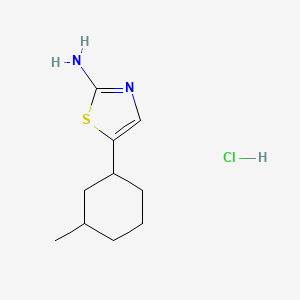
![1-benzyl-5-methyl-3-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2535127.png)

![{[(3-Methylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate](/img/structure/B2535130.png)

![2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(m-tolyl)acetamide](/img/structure/B2535133.png)
![Ethyl 6-chloro-1H-pyrrolo[3,2-C]pyridine-3-carboxylate](/img/structure/B2535134.png)
![ethyl 2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl}amino)benzoate](/img/structure/B2535135.png)
